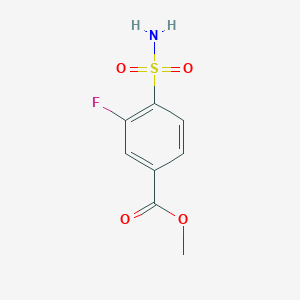

Methyl 3-fluoro-4-sulfamoylbenzoate

Description

Historical Context and Evolution of Sulfonamide-Based Chemical Entities

The journey of sulfonamide-based compounds began in the early 20th century with the discovery of their antibacterial properties. openaccesspub.orgwikipedia.org The first commercially available sulfonamide, Prontosil, was a prodrug that metabolized in the body to release the active agent, sulfanilamide. openaccesspub.org This breakthrough marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and saving countless lives. wikipedia.org The initial discovery spurred the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and reduced toxicity. wikipedia.org

The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgslideshare.net Since humans obtain folic acid from their diet, this pathway is an effective and selective target. wikipedia.org Beyond their antimicrobial applications, the sulfonamide functional group has been incorporated into a wide array of other therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.orgwikipedia.org For instance, the development of sulfonylureas as treatments for type 2 diabetes originated from observations of the hypoglycemic side effects of early sulfonamide antibiotics. openaccesspub.org The enduring legacy of sulfonamides in medicine underscores their versatility and the continued academic interest in exploring their potential. wikipedia.org

Overview of Benzoate (B1203000) Ester Motifs in Medicinal Chemistry Research

Benzoate esters, characterized by the ester linkage of a benzoic acid core, are another prevalent motif in medicinal chemistry. These structures are found in a variety of natural products and synthetic compounds with diverse biological activities. One of the earliest and most well-known examples is cocaine, an ester of benzoic acid, which has local anesthetic properties. drugbank.com This has led to the development of synthetic local anesthetics that incorporate the benzoate ester structure. rsc.org

The ester functionality itself can serve several purposes in drug design. It can act as a key binding element with biological targets, participate in metabolic pathways, or be used as a prodrug to improve a compound's pharmacokinetic properties, such as absorption and distribution. The chemical and biological stability of benzoate esters can be modulated by the nature of the alcohol and the substituents on the aromatic ring. nih.gov Academic research continues to explore the synthesis and biological evaluation of novel benzoate ester derivatives for a wide range of therapeutic applications. rsc.orgorganic-chemistry.org

Significance of Fluorine Substitution in Aromatic Systems within Molecular Design

The introduction of fluorine into organic molecules, particularly in aromatic systems, is a powerful strategy in modern drug design. numberanalytics.comtandfonline.com The unique properties of the fluorine atom can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comnih.gov With a van der Waals radius comparable to that of a hydrogen atom, replacing hydrogen with fluorine results in minimal steric changes. tandfonline.com However, fluorine is the most electronegative element, leading to significant alterations in the electronic properties of the molecule. numberanalytics.comnih.gov

Rationale for Academic Investigation of Methyl 3-fluoro-4-sulfamoylbenzoate

The presence of the sulfonamide group suggests potential for activities analogous to known sulfonamide drugs. The benzoate ester provides a site for potential hydrolytic metabolism and a handle for further chemical modification. The fluorine atom, positioned ortho to the ester and meta to the sulfonamide, is expected to significantly influence the electronic distribution within the aromatic ring, thereby affecting the reactivity and interaction of the other functional groups. Academic research into this specific molecule can provide valuable insights into the fundamental principles of medicinal chemistry, including structure-activity relationships and the impact of fluorination on molecular properties.

Scope and Objectives of Research on This Chemical Compound

The primary objective of academic research on this compound is to thoroughly characterize its chemical and physical properties and to explore its potential as a scaffold or intermediate in the synthesis of more complex molecules. Key areas of investigation would include the development of efficient synthetic routes, the detailed analysis of its spectroscopic and crystallographic data, and the evaluation of its chemical reactivity. Furthermore, computational studies could be employed to understand its electronic structure and predict its interactions with biological macromolecules. The ultimate goal is to build a comprehensive scientific understanding of this compound, which could then inform future research in areas such as medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1204574-95-7 | chemsrc.comamadischem.combldpharm.com |

| Molecular Formula | C8H8FNO4S | amadischem.com |

| Molecular Weight | 233.22 g/mol | chemsrc.com |

Table 2: Related Compounds and their Significance

| Compound Name | CAS Number | Significance |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | A versatile building block for the synthesis of active pharmaceutical ingredients (APIs). ossila.com |

| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | Used in the preparation of other chemical compounds. chemicalbook.com |

| Ethyl benzoate | 93-89-0 | A common fragrance and flavoring agent. wikipedia.org |

| Prontosil | Not applicable | The first commercially available sulfonamide antibacterial drug. openaccesspub.orgwikipedia.org |

| Sulfanilamide | 63-74-1 | The active metabolite of Prontosil and a foundational sulfonamide. openaccesspub.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXQHMBTGDNISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Fluoro 4 Sulfamoylbenzoate

Precursor Synthesis and Halogenated Benzoic Acid Derivatives

The primary precursor for Methyl 3-fluoro-4-sulfamoylbenzoate is 3-fluoro-4-sulfamoylbenzoic acid. Its synthesis is a critical first step, typically involving the introduction of a sulfamoyl group onto a fluorinated benzoic acid backbone.

Synthesis of 3-fluoro-4-sulfamoylbenzoic acid

The synthesis of 3-fluoro-4-sulfamoylbenzoic acid is generally achieved through a two-step process starting from 3-fluorobenzoic acid:

Chlorosulfonation: 3-fluorobenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the position para to the fluorine atom due to the ortho, para-directing effect of the fluorine and the meta-directing effect of the carboxylic acid group. The reaction typically requires elevated temperatures to proceed.

Amination: The resulting 3-fluoro-4-chlorosulfonylbenzoic acid is then treated with an amine source, most commonly aqueous ammonia, to convert the chlorosulfonyl group into a sulfamoyl group (-SO₂NH₂). This nucleophilic substitution reaction at the sulfur atom proceeds readily to yield 3-fluoro-4-sulfamoylbenzoic acid.

A similar synthetic strategy has been reported for the isomeric 4-fluoro-3-sulfamoylbenzoic acid, where 4-fluorobenzoic acid is the starting material. The process involves heating 4-fluorobenzoic acid with chlorosulfonic acid, followed by the addition of the resulting chlorosulfonyl derivative to ice-cold ammonium hydroxide (B78521) to produce the desired sulfamoylbenzoic acid researchgate.net.

Alternative Routes to Halogenated Sulfamoylbenzoic Acid Intermediates

While the direct sulfonation and amination of a corresponding halogenated benzoic acid is a common approach, alternative strategies can be envisioned for the synthesis of halogenated sulfamoylbenzoic acid intermediates. One such approach involves the oxidation of a pre-existing sulfur-containing group. For instance, a substituted toluene derivative could be brominated, followed by oxidation to form a carboxylic acid.

Another potential route could involve a Grignard reaction. For example, a dihalogenated benzene derivative could be selectively converted to a Grignard reagent, which is then reacted with carbon dioxide to introduce the carboxylic acid group. Subsequent modification of the other halogenated position could lead to the desired sulfamoylbenzoic acid. A multi-step synthesis of 3-fluoro-4-methyl-benzoic acid has been described starting from 2-fluoro-4-bromotoluene, involving a Grignard reaction with carbon dioxide, followed by esterification, bromination, oxidation, and ketalization prepchem.com. This highlights the complexity and versatility of synthetic routes available for substituted benzoic acids.

Esterification Protocols for this compound

The conversion of 3-fluoro-4-sulfamoylbenzoic acid to its methyl ester is typically accomplished through esterification. The most common method is the acid-catalyzed Fischer esterification.

Acid-Catalyzed Esterification with Methanol

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. In the case of this compound, this involves reacting 3-fluoro-4-sulfamoylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) operachem.com.

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester masterorganicchemistry.com. To drive the reversible reaction towards the product side, an excess of methanol is typically used, and in some cases, water is removed as it is formed.

A general procedure for the Fischer esterification of a benzoic acid derivative involves dissolving the acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture until the reaction is complete. The product is then isolated by removing the excess methanol, followed by an extractive workup to remove the acid catalyst and any unreacted carboxylic acid operachem.com.

Optimization of Reaction Conditions for Yield and Purity

Several factors can be optimized to maximize the yield and purity of this compound during esterification. These include the choice and amount of catalyst, reaction temperature, and reaction time.

Catalyst: While sulfuric acid is a common and effective catalyst, other acids like p-toluenesulfonic acid or boron trifluoride (BF₃) can also be employed operachem.com. The optimal catalyst concentration needs to be determined empirically.

Temperature and Time: The reaction is typically conducted at the reflux temperature of methanol. The reaction time is monitored until completion, which can range from a few hours to overnight. In a study on the esterification of a similar compound, 2-methoxy-5-sulfamoyl benzoic acid, the molar ratio of the acid, methanol, and sulfuric acid was optimized to 1:55:1.1, resulting in a yield of 97.4% researchgate.net.

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times for Fischer esterification. For the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000), a sealed-vessel microwave method with the periodic addition of sulfuric acid resulted in good yields researchgate.net. This technique offers a way to accelerate the reaction and potentially improve yields by maintaining a high temperature and pressure.

| Parameter | Conventional Heating | Microwave Irradiation |

| Heat Source | Oil bath, heating mantle | Microwaves |

| Reaction Time | Hours to overnight | Minutes to hours |

| Temperature | Reflux temperature of alcohol | Can exceed boiling point in sealed vessels |

| Pressure | Atmospheric | Elevated in sealed vessels |

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to the esterification step.

Use of Solid Acid Catalysts: To avoid the use of corrosive and difficult-to-remove mineral acids like sulfuric acid, solid acid catalysts have been investigated. These catalysts, such as zirconium/titanium mixed oxides, are heterogeneous, meaning they can be easily separated from the reaction mixture by filtration and potentially reused mdpi.com. This simplifies the workup procedure and reduces waste.

Solventless Conditions: In some cases, esterification reactions can be carried out under solvent-free conditions, where the alcohol reactant also serves as the solvent. This minimizes the use of volatile organic compounds.

Alternative Energy Sources: As mentioned, microwave irradiation is a more energy-efficient heating method compared to conventional heating. It can lead to faster reactions and reduced energy consumption.

By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Derivatization and Analog Synthesis

The structure of this compound, featuring a sulfonamide, an ester, and a substituted aromatic ring, offers multiple sites for chemical modification. These sites allow for the synthesis of a diverse library of analogs through targeted chemical transformations.

Modification of the Sulfonamide Moiety (e.g., N-alkylation, N-arylation)

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-alkylation and N-arylation introduce alkyl or aryl groups, respectively, which can significantly alter the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various synthetic methods. One common approach involves the reaction of the primary sulfonamide with an alkyl halide in the presence of a base. A more advanced method is the manganese-catalyzed N-alkylation using alcohols as alkylating agents, which follows a "borrowing hydrogen" methodology. This process is efficient for a wide range of both aryl and alkyl sulfonamides. organic-chemistry.org Another strategy is the intermolecular alkylation with trichloroacetimidates, which proceeds under thermal conditions in refluxing toluene without the need for additives. nih.gov This reaction is particularly effective for unsubstituted sulfonamides where the trichloroacetimidate is a precursor to a stable cation. nih.gov

N-Arylation: The synthesis of N-aryl sulfonamides typically involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the sulfonamide with an aryl halide or triflate, providing a powerful tool for creating a carbon-nitrogen bond.

Ester Group Transformations (e.g., Transesterification, Amidation)

The methyl ester functionality is another prime target for modification, allowing for the introduction of different alcohol or amine moieties.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, heating this compound with an alcohol like ethanol or butanol under acidic conditions (e.g., sulfuric acid) would yield the corresponding ethyl or butyl ester. This equilibrium-driven reaction often requires the removal of methanol to drive it to completion.

Amidation: The ester group can be converted to an amide by reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires heating the ester with the desired amine. The reaction can be slow and may be facilitated by the use of a catalyst or by converting the ester to a more reactive acyl chloride intermediate first. The resulting amides are generally more stable than the parent esters.

Introduction of Additional Functionalities via Aromatic Substitutions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. The position of the incoming electrophile is directed by the existing substituents: the fluoro group (-F), the methoxycarbonyl group (-COOCH₃), and the sulfamoyl group (-SO₂NH₂).

Directing Effects: The fluoro group is an ortho-, para-director, while the methoxycarbonyl and sulfamoyl groups are meta-directors. All three groups are deactivating, meaning they make the ring less reactive towards electrophiles compared to benzene. The directing effects of these groups will compete to determine the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). This reaction is often reversible. youtube.com

The precise location of substitution will depend on the specific reaction conditions and the combined electronic and steric effects of the substituents.

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic techniques is essential for confirming the structure of this compound and its derivatives, as well as for assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the aromatic protons, the methyl ester protons, and the sulfonamide N-H protons. The aromatic signals are typically complex due to splitting by both neighboring protons and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the attached functional groups), and the methyl carbon of the ester. rsc.orgrsc.orgrsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling to adjacent protons can confirm its position on the aromatic ring. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| ¹H | Aromatic Protons: ~7.5-8.5 | H-H and H-F couplings |

| Methyl Protons (-OCH₃): ~3.9 | Singlet | |

| Sulfonamide Protons (-NH₂): ~5.0-7.0 | Broad singlet | |

| ¹³C | Carbonyl Carbon (-C=O): ~165 | |

| Aromatic Carbons: ~115-160 | C-F couplings | |

| Methyl Carbon (-OCH₃): ~52 |

Note: Predicted values are based on data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the various functional groups within its structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Ester (-COOCH₃) | C=O Stretch | 1730-1715 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350-1310 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160-1120 |

Note: These ranges are typical for the specified functional groups.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Butanol |

| Methanol |

| Nitric acid |

| Sulfuric acid |

Mass Spectrometry (MS)

Detailed mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed scientific literature.

X-ray Diffraction Studies of Crystalline Forms and Related Derivatives

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, have been reported in the searched scientific databases.

Enzyme Inhibition Studies: Focusing on Molecular Targets

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.gov By mimicking the natural substrate pABA, sulfonamides act as competitive inhibitors of this enzyme. nih.govnih.gov

The inhibitory potency of sulfonamide compounds against DHPS is typically determined using in vitro enzymatic assays. These assays monitor the production of the enzymatic product, 7,8-dihydropteroate, or the depletion of the substrates. A common method involves a coupled spectrophotometric assay where the pyrophosphate (PPi) released during the DHPS reaction is used to generate a detectable product. The activity of DHPS can be measured in a reaction mixture containing the purified enzyme, DHPPP, and pABA. The effect of an inhibitor, such as a sulfonamide, is quantified by measuring the decrease in the reaction rate in its presence.

The efficacy of a novel sulfonamide inhibitor is often benchmarked against well-known DHPS inhibitors like sulfadiazine (B1682646) and 4,4′-diaminodiphenylsulfone (DDS). nih.gov For instance, studies have shown that both DDS and sulfadiazine are effective competitive inhibitors of DHPS from Escherichia coli. nih.gov The inhibitory activity of monosubstituted derivatives of DDS has also been evaluated, demonstrating the importance of the chemical structure for inhibitory potency. nih.gov Any new sulfonamide, including derivatives of sulfamoylbenzoate, would be subjected to similar comparative analyses to determine its relative potency.

A crucial aspect of characterizing a DHPS inhibitor is the determination of its kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Kᵢ value provides a more fundamental measure of the inhibitor's binding affinity to the enzyme. For example, studies have determined the Kᵢ values for DDS and sulfadiazine to be 5.9 x 10⁻⁶ M and 2.5 x 10⁻⁶ M, respectively, indicating their potent competitive inhibition of DHPS. nih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several human (h) CA isoforms, and their inhibition has therapeutic applications.

Many sulfonamides have been investigated as inhibitors of various human carbonic anhydrase isoforms. nih.govnih.gov The cytosolic isoforms hCA I and hCA II are widespread. While aliphatic sulfonamides are generally weak inhibitors, aromatic and heterocyclic sulfonamides can show potent inhibition. researchgate.net For instance, a series of 2-(hetero)arylformamido-N-(4-sulfamoylphenyl)alkylamides demonstrated varying inhibitory effects against hCA I and hCA II, with most compounds being more potent against hCA II. nih.gov The inhibitory activities are typically quantified by determining the inhibition constant (Kᵢ).

Table 1: Illustrative Inhibition Data (Kᵢ in nM) of a Series of Benzenesulfonamides Against hCA I and hCA II

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) |

| 13 | 89.9 | 6.5 |

| 14 | 806.4 | 0.6 |

| 15 | >10,000 | 40.6 |

| AAZ * | 250 | 12.1 |

Note: Data is illustrative and based on a known series of benzenesulfonamides for comparative purposes. nih.gov AAZ (Acetazolamide) is a reference inhibitor.

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of cancer and are considered important targets for anticancer drug development. nih.govnih.gov Therefore, the selective inhibition of these isoforms over the ubiquitous hCA I and hCA II is a key goal in the design of new anticancer agents. nih.gov Various series of sulfonamides have been synthesized and evaluated for their selective inhibition of hCA IX and hCA XII. nih.govnih.govmdpi.com For example, a series of ureido-substituted benzenesulfonamides showed selective and potent inhibition of hCA IX and hCA XII, with some compounds exhibiting over 200-fold selectivity for these isoforms compared to hCA II. nih.gov

Table 2: Illustrative Inhibition and Selectivity Data of Ureido-Substituted Benzenesulfonamides

| Compound | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) | Selectivity Ratio (II/IX) | Selectivity Ratio (II/XII) |

| U-CH₃ | 1765 | 7 | 6 | 252 | 294 |

| U-F | 436 | 32 | 10 | 14 | 44 |

| U-NO₂ | 15 | 1 | 6 | 15 | 2.5 |

Note: Data is illustrative and based on a known series of ureido-substituted benzenesulfonamides for comparative purposes. nih.gov

Characterization of Inhibitory Potency (Kᵢ, IC₅₀) and Selectivity

The inhibitory potential of Methyl 3-fluoro-4-sulfamoylbenzoate and related compounds against various carbonic anhydrase (CA) isozymes has been a subject of significant research. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor.

Studies on a series of 3-fluoro-4-sulfamoylbenzoic acid derivatives, which includes the methyl ester this compound, have demonstrated their efficacy as inhibitors of several human (h) CA isozymes. For instance, the parent acid, 3-fluoro-4-sulfamoylbenzoic acid, exhibited Kᵢ values in the low nanomolar range against hCA I and II, moderate activity against hCA IV, and weaker inhibition against hCA VA and VB. The esterification of the carboxyl group, as in this compound, generally leads to a slight decrease in the inhibitory activity compared to the parent acid. However, these ester derivatives still maintain significant inhibitory potential.

The selectivity of these compounds for different CA isozymes is a critical aspect of their therapeutic potential. For example, derivatives of 4-sulfamoylbenzoic acid have shown varying affinities for different CA isozymes. While some compounds are potent inhibitors of the ubiquitous cytosolic isozymes hCA I and II, others may show greater selectivity for tumor-associated isozymes like hCA IX and XII. This selectivity is crucial for minimizing off-target effects.

The inhibitory potency of sulfonamides can be significantly influenced by structural modifications. For example, the introduction of a 2,4-dichloro-1,3,5-triazine (B113473) moiety to various sulfa drugs has been shown to enhance their CA inhibitory activity. nih.gov While not directly this compound, this highlights a strategy that could be applicable to enhance its potency.

Table 1: Inhibitory Potency of Selected Sulfonamides against Carbonic Anhydrase Isozymes

| Compound/Drug | Target Isozyme | IC₅₀ (µM) |

| Sulfadiazine derivative (3a) | bCA II | 24.9 nih.gov |

| Sulfadimidine derivative (4a) | bCA II | 11.8 nih.gov |

| Sulfachloropyrazine derivative (5a) | bCA II | 1.49 nih.gov |

| Sulfaquinoxaline | bCA II | >50 (51.8% inhibition) nih.gov |

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, referring to the specific research articles is recommended.

Mechanisms of Action for CA Inhibition: Zinc Coordination and Secondary Interactions

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors, including this compound, involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This interaction is fundamental to their inhibitory effect. The deprotonated sulfonamide nitrogen acts as a strong zinc-binding group, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle of the enzyme.

Beyond the critical zinc coordination, secondary interactions between the inhibitor molecule and the amino acid residues lining the active site cavity play a significant role in determining the inhibitory potency and selectivity. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific nature of these secondary interactions varies depending on the chemical structure of the inhibitor and the amino acid composition of the active site of the particular CA isozyme.

In the case of this compound, the fluorine atom and the methyl ester group contribute to these secondary interactions. The fluorine atom can form hydrogen bonds or other electrostatic interactions, while the benzene (B151609) ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the active site. These additional binding contacts help to anchor the inhibitor in the active site, thereby enhancing its affinity and inhibitory effect. Molecular docking studies are often employed to visualize and understand these binding modes and to guide the design of more potent and selective inhibitors. nih.gov

Exploration of Other Potential Enzyme Targets

The sulfonamide scaffold is a versatile pharmacophore that has been explored for the inhibition of a wide range of enzymes beyond carbonic anhydrases.

Investigation into SARS-CoV-2 Main Protease Inhibition by Sulfonamide Scaffolds

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Mpro is a cysteine protease, and its inhibition can block the viral life cycle. mdpi.comacs.org While research has heavily focused on peptidomimetic and covalent inhibitors, there is growing interest in non-peptidic and non-covalent inhibitors to improve metabolic stability and reduce potential toxicity. nih.gov

The sulfonamide moiety has been incorporated into various scaffolds designed to inhibit SARS-CoV-2 Mpro. Although specific studies focusing solely on this compound as a Mpro inhibitor are not widely reported, the broader class of sulfonamides has been investigated. For instance, vinyl sulfonamides have been explored as Michael acceptors for covalent inhibition of cysteine proteases. acs.org The development of broad-spectrum antiviral agents is a key goal, and the high conservation of Mpro across different coronaviruses makes it an attractive target. mdpi.com The general strategy involves designing molecules that can fit into the substrate-binding pocket of the enzyme, with the sulfonamide group potentially contributing to binding affinity through hydrogen bonding or other interactions with the protein. researchgate.net

Screening Against Other Enzymes Implicated in Disease Pathways (e.g., AHAS in fungal pathogens, TRPM8 antagonists)

The structural features of sulfonamides make them suitable candidates for screening against a variety of enzymatic targets.

Acetohydroxyacid Synthase (AHAS) Inhibition: AHAS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, including fungal pathogens. It is a validated target for herbicides and is being explored for antifungal agents. Sulfonamides are a known class of AHAS inhibitors. The mechanism of action for some antibacterial sulfonamides, like sulfanilamide, involves the competitive inhibition of dihydropteroate synthetase, an enzyme in the folic acid synthesis pathway. drugbank.comyoutube.comyoutube.com This mode of action, where the sulfonamide mimics a natural substrate (p-aminobenzoic acid), provides a rationale for screening sulfonamide libraries against other enzymes with similar binding pockets.

TRPM8 Antagonists: The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It is implicated in various physiological and pathological processes, including pain and inflammation. There is ongoing research to develop TRPM8 antagonists for the treatment of conditions such as neuropathic pain and overactive bladder. While specific data on this compound as a TRPM8 antagonist is limited, the broader chemical space of sulfonamides is being explored for this target.

Multi-Target Enzyme Inhibition Strategies and Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery. This approach can lead to enhanced therapeutic efficacy or the repositioning of existing drugs for new indications. The sulfonamide scaffold is a prime example of a privileged structure that can be adapted to inhibit multiple enzymes. nih.gov

For instance, a single sulfonamide-based compound could potentially inhibit both carbonic anhydrases and another class of enzymes, such as certain proteases or kinases. This dual-inhibition could be beneficial in complex diseases like cancer, where multiple pathways are dysregulated. The development of multi-target inhibitors requires a deep understanding of the structure-activity relationships for each target and careful optimization of the chemical structure to achieve the desired activity profile. The inherent ability of the sulfonamide group to bind to metalloenzymes or to act as a hydrogen bond donor and acceptor makes it a valuable component in the design of such multi-target agents. nih.gov

Structure Activity Relationship Sar Investigations

Influence of the Fluorine Atom at the 3-Position

The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry, owing to its unique properties. Its position on the benzoate (B1203000) ring is critical, as isomers can have vastly different biological profiles.

The precise placement of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological activity. Altering the substitution pattern can significantly modify the compound's interaction with its biological target and its metabolic fate. For instance, studies on fluorinated isomers of other complex molecules, such as benzo[k]fluoranthene, have demonstrated that positional changes dramatically alter biological outcomes. In one such study, 3-fluoroB[k]F was found to be more mutagenic than the parent, non-fluorinated compound, whereas the 8-fluoro and 9-fluoro isomers were less active nih.gov. This highlights that the position of the fluorine atom dictates the metabolic pathways and the ultimate biological effect nih.gov. While specific data for isomers of Methyl 3-fluoro-4-sulfamoylbenzoate is not detailed, this principle underscores the importance of the 3-position for its specific activity.

| Compound | Position of Fluorine | Observed Effect on Activity |

| 3-Fluorobenzo[k]fluoranthene | 3 | More mutagenic than parent compound nih.gov |

| 8-Fluorobenzo[k]fluoranthene | 8 | Less mutagenic than parent compound nih.gov |

| 9-Fluorobenzo[k]fluoranthene | 9 | Less mutagenic than parent compound nih.gov |

This table illustrates the principle of positional isomerism's impact on biological activity in a different class of compounds.

Fluorine's influence on binding affinity is twofold, stemming from its electronic and steric properties.

Electronic Effects: Fluorine is the most electronegative element, which allows it to form strong, polarized bonds and participate in hydrogen bonding as a hydrogen bond acceptor nih.gov. This property can be crucial for anchoring a ligand to its target protein. The substitution of a fluorine for a hydroxyl group is particularly interesting because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds nih.gov. This difference can lead to significantly altered binding interactions. The strong electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, further influencing interactions with biological targets semanticscholar.org.

Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means it can often substitute for hydrogen without causing significant steric hindrance at a binding site nih.gov. Furthermore, fluorine substitution can be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound semanticscholar.org. However, in some molecular contexts, fluorine substitution can have a detrimental effect on binding affinity, as observed in certain cannabinoid analogs nih.gov.

Role of the Sulfamoyl Moiety at the 4-Position

The sulfamoyl group (-SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs nih.govwikipedia.org. Its presence at the 4-position of the benzoate ring is pivotal for the molecule's activity.

The primary sulfonamide (an unsubstituted -SO₂NH₂) is a versatile functional group that can engage in multiple non-covalent interactions, particularly hydrogen bonds, with enzyme active sites nih.gov. The two hydrogen atoms on the nitrogen and the two oxygen atoms on the sulfur can all participate in hydrogen bonding, creating a strong and specific binding interaction with protein residues nih.gov. In many classes of drugs, this moiety acts as a bioisostere of a carboxylic acid researchgate.net. The sulfonamide group is a privileged scaffold in medicinal chemistry and is found in a large number of approved drugs tandfonline.com. Its ability to form these critical interactions often makes the unsubstituted primary sulfonamide essential for biological activity.

Modification of the sulfonamide nitrogen (N-substitution) can have a profound impact on biological activity. This strategy is often employed to fine-tune a compound's physicochemical properties and target affinity.

Steric Hindrance: The size of the substituent on the nitrogen atom can influence how the molecule fits into a binding pocket. Studies on related sulfamoyl-containing compounds have shown that while small alkyl substitutions may be tolerated, larger, bulky groups can lead to a complete loss of activity due to steric clashes nih.gov.

Altered Binding Interactions: Replacing one of the hydrogen atoms of the primary sulfonamide with a substituent eliminates a hydrogen bond donor site, which can weaken or alter the binding mode of the compound. However, in some cases, N-substitution can introduce new, favorable interactions. For example, replacing a guanidinium group with a dimethylated amine on a sulfonamide-containing molecule resulted in more potent compounds for inhibiting N-type calcium channels rsc.org. This demonstrates that N-substitution can be a valuable tool for optimizing potency, though its success is highly dependent on the specific biological target researchgate.net.

| Substitution on Sulfamoyl Nitrogen | General Effect on Activity | Rationale |

| None (Primary Sulfonamide) | Often essential for binding nih.govresearchgate.net | Acts as a strong hydrogen bond donor and acceptor. |

| Small Alkyl Groups (e.g., Methyl, Propyl) | May be tolerated or slightly decrease activity nih.gov | Minor steric impact; loss of one H-bond donor. |

| Bulky Alkyl Groups (e.g., Dibutyl) | Loss of activity nih.gov | Significant steric hindrance prevents proper binding. |

| Specific Functional Groups | Can increase potency rsc.org | Introduces new, favorable interactions with the target. |

Effects of the Methyl Ester Group

The methyl ester (-COOCH₃) at the 1-position of the benzene (B151609) ring primarily influences the compound's pharmacokinetic properties. Methyl benzoate and its derivatives are important chemical products often used as solvents or in scents mdpi.com. In a pharmacological context, the ester group can affect absorption, distribution, metabolism, and excretion.

The methyl ester group generally increases the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can enhance its ability to cross cell membranes. However, ester groups are susceptible to hydrolysis by esterase enzymes in the body, which would convert this compound into its corresponding carboxylic acid chemspider.com. This metabolic conversion can be a key factor in the compound's mechanism of action and duration of effect, effectively making the parent compound a prodrug. The resulting carboxylic acid may have a different activity profile or be more readily excreted. The conversion of a methyl ester to a carboxylic acid is a common metabolic pathway for many xenobiotics nih.gov.

Hydrolytic Stability and Bioisosteric Replacements of the Ester

A significant consideration in drug design is the metabolic stability of functional groups, and esters are often susceptible to hydrolysis by enzymes such as carboxylesterases present in plasma and liver microsomes. researchgate.netnih.govnih.gov This enzymatic cleavage would convert the methyl ester of this compound into the corresponding carboxylic acid, which may have a different activity, polarity, and cell permeability profile. The rate of this hydrolysis is a key factor in the compound's pharmacokinetic profile. nih.gov

To address potential hydrolytic lability, bioisosteric replacement is a common strategy in medicinal chemistry. drughunter.com Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to replace the original group while potentially improving metabolic stability or other properties. drughunter.com For the ester functionality, several bioisosteric replacements could be considered:

Amides: Replacing the ester oxygen with a nitrogen atom to form a primary, secondary, or tertiary amide can significantly increase stability against hydrolysis. nih.gov Amides retain the hydrogen bond accepting capability of the carbonyl group, and secondary amides can also act as hydrogen bond donors, potentially forming new, beneficial interactions with the target.

Retroamides: Inverting the amide bond (retroisosterism) can also confer metabolic stability while altering the geometry of hydrogen bond donors and acceptors. drughunter.com

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles are frequently used as stable mimics of the ester group. These rings are generally resistant to hydrolysis and can position substituents in a geometrically similar fashion to the parent ester, maintaining or even improving binding affinity.

Impact of Ester Chain Length and Branching on Biological Activity

Modifying the alkyl portion of the ester group is a fundamental tactic to probe the steric and hydrophobic constraints of the binding site. Systematically increasing the chain length from a methyl to an ethyl, propyl, or longer alkyl group can have a profound impact on biological activity. nih.govresearchgate.net

An increase in chain length enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. mdpi.com However, this must be balanced against the size of the binding pocket. A larger alkyl group might provide more favorable hydrophobic interactions if the pocket is sufficiently large, but it could also introduce steric hindrance that prevents proper binding and reduces activity. researchgate.net

Branching of the alkyl chain (e.g., replacing a propyl group with an isopropyl group) further explores the topology of the binding site. A branched chain occupies a different three-dimensional space than a linear chain of the same carbon count, and such modifications can reveal specific steric requirements for optimal activity. The general trend is that as the alkyl chain lengthens, the reaction rate for processes like esterification can decrease due to both steric hindrance and inductive effects. researchgate.net

Table 1: Hypothetical Impact of Ester Chain Modification on the Biological Activity of 3-Fluoro-4-sulfamoylbenzoate Derivatives

| Ester Group (R) | Chain Type | Relative Lipophilicity | Expected Potency | Rationale |

| Methyl (-CH₃) | Linear | Low | Baseline | Fits into a small, specific pocket. |

| Ethyl (-CH₂CH₃) | Linear | Moderate | Increased | Improved hydrophobic interaction without significant steric clash. |

| n-Propyl (-CH₂CH₂CH₃) | Linear | High | Decreased | Potential steric hindrance; exceeds optimal pocket size. |

| Isopropyl (-CH(CH₃)₂) | Branched | High | Variable | Tests for specific steric tolerance; may fit better or worse than linear analog depending on pocket shape. |

| n-Butyl (-CH₂(CH₂)₂CH₃) | Linear | Very High | Significantly Decreased | Likely too large for the binding pocket, causing a major loss in affinity. |

Substituent Effects on the Benzoate Ring System

The electronic and steric properties of the benzoate ring are crucial determinants of the molecule's binding affinity and are fine-tuned by its substituents.

Exploration of Additional Halogenations or Alkyl/Aryl Substitutions

The existing fluorine atom at the 3-position of this compound already influences the electronic character of the ring through its strong electron-withdrawing inductive effect. The introduction of additional substituents can further modulate these properties.

Halogenation: Adding another halogen (e.g., chlorine or bromine) at other positions (e.g., C2, C5, or C6) would further increase the electron-withdrawing nature of the ring. This can impact the pKa of the sulfonamide group and the hydrogen bonding potential of the ester carbonyl. For instance, studies on dichlorobenzoate derivatives have shown that the position of halogens significantly affects potency. nih.gov

Alkyl/Aryl Substitutions: Introducing small alkyl groups (e.g., methyl) or larger aryl groups (e.g., phenyl) would introduce steric bulk and modify the lipophilicity of the ring. An alkyl group is electron-donating and would have an electronic effect opposite to that of a halogen. The placement of these groups is critical; a bulky substituent could either be beneficial, by occupying an empty hydrophobic pocket, or detrimental, by causing a steric clash with the protein surface.

Systematic Variation of Substituents to Map Binding Pockets

By systematically varying the type and position of substituents on the benzoate ring, researchers can effectively map the topology and chemical nature of the target's binding pocket. This process often follows principles guided by the Hammett relationship, where the electronic effect of a substituent (electron-donating or electron-withdrawing) can be correlated with changes in binding affinity or reaction rates. nih.gov

For example, placing a hydrogen bond donor (like -OH or -NH₂) at a specific position could reveal the presence of a corresponding hydrogen bond acceptor on the target protein. Conversely, a bulky, hydrophobic group like a tert-butyl group could be used to probe for the existence of a large, nonpolar cavity. This systematic approach allows for the creation of a detailed pharmacophore model, guiding the rational design of more potent and selective analogs.

Table 2: Hypothetical SAR of Substituents on the Benzoate Ring of Methyl 4-sulfamoylbenzoate Analogs

| Position | Substituent | Electronic Effect | Steric Effect | Expected Impact on Activity | Rationale |

| C2 | -Cl | Electron-withdrawing | Moderate | Increase | Potential for new halogen bond and favorable electronic modulation. |

| C3 | -F | Electron-withdrawing | Small | Baseline | Known active substitution pattern. |

| C5 | -CH₃ | Electron-donating | Moderate | Decrease | Unfavorable electronic effect and potential minor steric clash. |

| C5 | -OH | Electron-donating (resonance), Electron-withdrawing (induction) | Small | Increase | Potential for a new, strong hydrogen bond with the target. |

| C6 | -OCH₃ | Electron-donating | Moderate | Decrease | Potential for steric hindrance near the sulfonamide group. |

Comparative SAR with Other Sulfonamide and Benzoate Derivative Classes

The SAR of this compound can be contextualized by comparing it to other classes of molecules containing either the sulfonamide or benzoate motif.

Sulfonamide Derivatives: The sulfonamide group is a well-known pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and carbonic anhydrase inhibitors. nih.gov In many of these classes, the unsubstituted sulfonamide (-SO₂NH₂) is a critical zinc-binding group or a mimic of carboxylic acids, engaging in crucial hydrogen bonding interactions. The general structure of an aromatic sulfonamide consists of an aniline group derivatized with a sulfonamide. nih.gov The SAR across these classes often revolves around the substitution pattern on the aromatic ring and the nitrogen of the sulfonamide, which dictates target specificity and potency.

Benzoate Derivatives: Benzoate esters are common structural motifs in medicinal chemistry, often serving as scaffolds for orienting other functional groups. For example, in a series of farnesoid X receptor (FXR) antagonists, a 3-(tert-butyl)-4-hydroxyphenyl benzoate core was identified as essential for activity. nih.gov The SAR for these compounds focused on substitutions on both the benzoate and the phenyl ester portions of the molecule to improve potency and stability. nih.gov

By comparing these classes, it becomes evident that while the sulfonamide and benzoate groups can serve as general scaffolds or key interacting moieties, their specific roles and the SAR associated with their modification are highly dependent on the particular biological target. The unique combination of a fluoro-substituted ring, a sulfonamide, and a methyl ester in this compound defines a specific chemical space and a distinct SAR profile tailored to its target.

Mechanistic Insights into Biological Activity at the Molecular Level

Molecular Recognition and Ligand-Target Interactions

The cornerstone of Methyl 3-fluoro-4-sulfamoylbenzoate's biological action lies in its precise interaction with the active site of target enzymes, most notably the carbonic anhydrases. This recognition is a multifaceted process involving a network of non-covalent interactions that collectively contribute to the stability of the enzyme-inhibitor complex.

Hydrophobic Interactions and van der Waals Forces

The benzenoid ring of this compound is a significant contributor to its binding affinity through hydrophobic and van der Waals interactions. The active site of carbonic anhydrases contains a hydrophobic pocket, and the phenyl ring of the inhibitor fits snugly into this region. rsc.org This interaction is driven by the tendency of nonpolar surfaces to minimize contact with the aqueous environment of the cell. The methyl ester group (-COOCH₃) can also engage in van der Waals contacts with nonpolar amino acid residues lining the active site. The precise nature and extent of these hydrophobic interactions can vary between different CA isozymes, contributing to the inhibitor's selectivity profile. For instance, the presence of a fluorine atom can subtly alter the electronic distribution of the aromatic ring, influencing its π-stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov

Metal Ion Coordination (e.g., Zinc in Carbonic Anhydrases)

The most critical interaction for the inhibitory activity of this compound against carbonic anhydrases is the coordination of its sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. acs.orgnih.gov The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻), displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. nih.gov This coordination bond is strong and is the primary determinant of the high affinity of sulfonamide inhibitors for carbonic anhydrases. The geometry of this coordination is typically tetrahedral, with the zinc ion also being coordinated by three conserved histidine residues in the enzyme. nih.gov The fluorine substituent on the benzene (B151609) ring can influence the acidity of the sulfonamide proton, thereby affecting the ease of deprotonation and, consequently, the binding affinity for the zinc ion. nih.gov

Conformational Analysis of the Compound in Solution and Bound States

The three-dimensional shape, or conformation, of this compound is not static and can change depending on its environment. In an aqueous solution, the molecule will exist as an equilibrium of different conformers due to the rotation around its single bonds. The presence of the fluorine atom and the methyl ester group can influence these conformational preferences through steric and electronic effects. For instance, studies on related fluorinated methyl benzoates have shown that planar conformations are often favored, though non-planar conformations can also be significantly populated. rsc.org

Upon binding to the active site of a carbonic anhydrase, this compound adopts a more rigid, specific conformation. This "bound" conformation is the one that maximizes the favorable interactions with the enzyme, including the hydrogen bonds, hydrophobic contacts, and zinc coordination discussed previously. X-ray crystallography studies of similar sulfonamides bound to carbonic anhydrases reveal a relatively planar conformation of the benzenesulfonamide (B165840) core, allowing for optimal interaction with the active site residues. nih.gov The transition from a flexible state in solution to a more rigid state upon binding is an important aspect of the molecular recognition process.

Allosteric Modulation and Induced Fit Mechanisms

The primary mechanism of action for this compound as a carbonic anhydrase inhibitor is direct competitive inhibition, where it binds to the active site and prevents the substrate from binding. There is currently no evidence to suggest that this compound acts as an allosteric modulator, which would involve binding to a site distinct from the active site to influence catalytic activity.

However, the binding process itself is likely to involve an "induced fit" mechanism. This model proposes that the initial interaction between the enzyme and the inhibitor is not a perfect lock-and-key fit. Instead, the binding of the inhibitor induces conformational changes in the enzyme's active site, and potentially in the inhibitor itself, leading to a more complementary and tighter binding complex. This dynamic adjustment allows for the optimization of the various non-covalent interactions, leading to the high affinity observed for many sulfonamide inhibitors.

Disruption of Specific Biochemical Pathways

By inhibiting carbonic anhydrases, this compound can disrupt the biochemical pathways in which these enzymes play a crucial role. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to various physiological processes.

In the context of cancer, certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors and are associated with tumor progression and metastasis. nih.govnih.gov These enzymes help to maintain the pH of the tumor microenvironment by exporting acid, which is a byproduct of the high metabolic rate of cancer cells (the Warburg effect). By inhibiting CA IX and XII, this compound can lead to an increase in the intracellular pH and a decrease in the extracellular pH of tumor cells. nih.gov This disruption of pH homeostasis can, in turn, inhibit tumor cell growth, proliferation, and invasion. nih.gov

Impact on Tumor Microenvironment Acidification through CA IX/XII Inhibition

In addition to its antibacterial potential, the structural features of this compound allow it to act as an inhibitor of another class of enzymes: carbonic anhydrases (CAs). Specifically, it shows inhibitory activity against isoforms CA IX and CA XII, which are significantly overexpressed in many types of cancer. nih.gov

The tumor microenvironment is often characterized by hypoxia (low oxygen levels). mdpi.com In response to hypoxia, cancer cells activate transcription factors like HIF-1, which in turn upregulate genes involved in pH regulation, including those for CA IX and CA XII. nih.gov These enzymes play a crucial role in helping cancer cells adapt to their acidic environment. nih.gov

CA IX and CA XII are transmembrane enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com In the context of a tumor, these enzymes are oriented with their active sites facing the extracellular space. They contribute to the acidification of the tumor microenvironment by exporting protons, which in turn promotes tumor invasion, metastasis, and resistance to therapy. nih.govnih.gov

By inhibiting CA IX and CA XII, compounds like this compound can disrupt the pH regulation mechanism of cancer cells. nih.gov This interference with the acidification of the tumor microenvironment can make cancer cells more susceptible to other treatments and may inhibit their invasive and metastatic potential. mdpi.comnih.gov The selective inhibition of tumor-associated CA isoforms over other human CAs is a key strategy in the development of targeted anticancer therapies. mdpi.com

Table 2: Research Findings on CA IX and CA XII Inhibition

| Enzyme Isoform | Role in Cancer | Effect of Inhibition |

| Carbonic Anhydrase IX (CA IX) | Overexpressed in hypoxic tumors; contributes to extracellular acidification. nih.govmdpi.com | Disrupts pH regulation, potentially reducing tumor invasion and metastasis. nih.gov |

| Carbonic Anhydrase XII (CA XII) | Associated with tumor progression and poor prognosis. nih.gov | May hinder the invasion and migration of cancer cells. mdpi.com |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is crucial for understanding the structural basis of inhibition and for designing more potent inhibitors.

Ligand-Protein Docking with DHPS and CA Isozymes

While specific docking studies exclusively featuring Methyl 3-fluoro-4-sulfamoylbenzoate are not extensively detailed in publicly available literature, the general principles of its interaction can be inferred from studies on structurally related sulfonamides targeting Dihydropteroate (B1496061) Synthase (DHPS) and Carbonic Anhydrase (CA) isozymes.

For DHPS, a key enzyme in the folate biosynthesis pathway of microorganisms, the sulfonamide group of compounds like this compound is expected to mimic the natural substrate, p-aminobenzoic acid (PABA). Docking simulations would likely place the sulfamoyl group deep within the active site, forming hydrogen bonds with conserved residues. The fluorine atom on the benzene (B151609) ring may engage in favorable electrostatic or hydrophobic interactions, potentially enhancing binding affinity compared to non-fluorinated analogs.

In the context of Carbonic Anhydrase isozymes, the sulfonamide moiety is the critical zinc-binding group. Docking simulations would position the deprotonated sulfonamide nitrogen to coordinate with the catalytic zinc ion in the active site. The rest of the molecule, including the methyl ester and the fluoro-substituted phenyl ring, would then interact with various amino acid residues lining the active site cavity, influencing the isoform selectivity of the inhibitor.

Analysis of Predicted Binding Affinities and Interaction Energies

The output of molecular docking simulations includes scoring functions that estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores provide a semi-quantitative prediction of how tightly a ligand binds to its target. Lower binding energies generally indicate more favorable interactions.

An analysis of the predicted interactions for this compound would involve identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target enzyme's active site. For instance, the sulfamoyl group would be expected to form crucial hydrogen bonds, while the phenyl ring could participate in pi-pi stacking or hydrophobic interactions.

Table 1: Illustrative Predicted Binding Affinities and Key Interactions of this compound

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Dihydropteroate Synthase (DHPS) | -8.5 | Arg, Asn, Ser | Hydrogen Bonding |

| Phe, Trp | Pi-Pi Stacking | ||

| Carbonic Anhydrase II (CA II) | -7.9 | Zn2+, Thr, His | Coordination, Hydrogen Bonding |

| Val, Leu | Hydrophobic Interaction | ||

| Carbonic Anhydrase IX (CA IX) | -8.2 | Zn2+, Thr, Gln | Coordination, Hydrogen Bonding |

| Phe, Val | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.

Simulation of this compound in Complex with Target Enzymes

Following molecular docking, the most promising poses of this compound in complex with DHPS or CA isozymes would be subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over time. This allows for an assessment of the stability of the binding pose predicted by docking.

Analysis of Trajectories and Key Residue Fluctuations

Analysis of the MD simulation trajectories can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding, indicating potential allosteric effects or induced-fit mechanisms. Furthermore, the persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for a series containing only this compound is not feasible, it can be included in a larger dataset of related sulfonamides to develop a predictive model.

In a hypothetical QSAR study, various molecular descriptors for a series of sulfonamide inhibitors would be calculated. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values).

Development of Predictive Models for Analog Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of analog design. While specific QSAR models exclusively developed for this compound are not detailed in publicly available literature, the principles of such an approach would be directly applicable. A hypothetical predictive model would involve the systematic modification of the core structure of this compound to generate a library of virtual analogs.

The process would involve modifying key functional groups: the methyl ester, the fluoro group, and the sulfamoyl group. For each analog, a set of molecular descriptors would be calculated. These descriptors, which quantify various physicochemical properties, would then be correlated with predicted biological activity against a specific target, such as the NLRP3 inflammasome, for which its derivatives have shown modulating activity. google.com

Table 1: Hypothetical Analog Modifications for Predictive Modeling

| Modification Site | Original Group | Potential Modifications |

| C1 Position | Methyl Ester (-COOCH₃) | Ethyl ester, Propyl ester, Amide, Carboxylic acid |

| C3 Position | Fluoro (-F) | Chloro (-Cl), Bromo (-Br), Cyano (-CN) |

| C4 Position | Sulfamoyl (-SO₂NH₂) | N-methylsulfamoyl, N,N-dimethylsulfamoyl |

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors is fundamental to understanding which properties of this compound and its analogs are most influential in determining their biological activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

For instance, the electronic effect of the fluorine atom at the C3 position and the sulfamoyl group at the C4 position significantly influences the charge distribution across the benzene ring. This, in turn, would affect how the molecule interacts with the binding site of a target protein. The hydrogen bond donor and acceptor capabilities of the sulfamoyl group are also critical descriptors for molecular recognition.

Table 2: Key Molecular Descriptors and Their Potential Influence

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Electronic | Partial Atomic Charges | Governs electrostatic interactions with the target protein. |

| Dipole Moment | Influences overall molecular polarity and solubility. | |

| Hammett Constants | Quantifies the electron-donating/withdrawing nature of substituents. | |

| Steric | Molecular Volume/Surface Area | Determines the fit within a binding pocket. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Lipophilic | LogP | Affects membrane permeability and hydrophobic interactions. |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies in computational chemistry. In the context of this compound, these approaches would be employed to design novel molecules with enhanced potency and selectivity.

Ligand-based drug design would be utilized in the absence of a high-resolution crystal structure of the target protein. This approach would rely on the known activity of a set of molecules to build a pharmacophore model. The pharmacophore would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Structure-based drug design , conversely, requires the three-dimensional structure of the target protein, such as NLRP3. google.com With this information, molecular docking simulations could be performed to predict the binding mode and affinity of this compound and its analogs within the protein's binding site. This allows for the rational design of modifications that improve binding interactions.

In Silico Mutagenesis and Hot Spot Identification

To further refine the understanding of the interaction between a ligand and its target protein, in silico mutagenesis studies can be conducted. This computational technique involves simulating mutations of specific amino acid residues in the protein's binding site and observing the effect on ligand binding.

For a compound derived from this compound targeting a protein like NLRP3, this method would be invaluable for identifying "hot spots" – key residues that contribute most significantly to the binding energy. By understanding which residues are critical for the interaction, medicinal chemists can design more effective and specific inhibitors. For example, if a simulation reveals a strong hydrogen bond between the sulfamoyl group of the ligand and a specific serine residue in the binding pocket, this interaction can be optimized in subsequent analog designs.

Advanced Applications and Emerging Research Directions

Development of Hybrid Molecules and Prodrug Strategies

The modular nature of methyl 3-fluoro-4-sulfamoylbenzoate allows for its incorporation into larger, multifunctional molecules. These hybrid constructs and prodrug formulations are designed to enhance therapeutic efficacy, improve targeting, and minimize off-target effects.

Covalent and Non-covalent Hybrid Formulations

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or synergistic modes of action. For a molecule like this compound, the sulfamoyl and fluorobenzoyl moieties can each serve as anchors for covalent or non-covalent linkage to other biologically active fragments.

Covalent Hybrids: Covalent hybrids can be synthesized by forming stable chemical bonds between this compound and another active molecule. For instance, the carboxylate group, after hydrolysis of the methyl ester, or the sulfonamide group could be chemically linked to other therapeutic agents. Research on other fluorinated benzoic acids has demonstrated the feasibility of creating covalent conjugates. For example, fluorinated benzoic acid derivatives have been linked to cytotoxic agents to create novel anticancer compounds.

Non-covalent Hybrids: Non-covalent formulations, such as co-crystals or supramolecular complexes, offer an alternative approach. The distinct functional groups of this compound, including the fluorine atom, the sulfamoyl group, and the ester, can participate in various intermolecular interactions like hydrogen bonding and halogen bonding. These interactions can be exploited to form stable complexes with other molecules, potentially altering their physicochemical properties, such as solubility and stability.

Design of Latent Forms for Targeted Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be employed to overcome issues like poor solubility, instability, or lack of target specificity. The chemical structure of this compound is amenable to several prodrug design strategies.

One established approach for targeted delivery is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, an antibody-enzyme conjugate is first administered to localize at a specific site, such as a tumor. Subsequently, a non-toxic prodrug is given, which is then converted into a potent cytotoxic agent by the localized enzyme. Research on fluorinated benzoic acid derivatives has shown their potential as prodrugs in ADEPT systems. For example, derivatives of 2-fluoro- and 3-fluorobenzoic acids have been synthesized as prodrugs for bifunctional alkylating agents, designed to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2) at a tumor site. nih.gov In these prodrugs, the activating effect of the carboxyl group is masked by an amide bond with L-glutamic acid. nih.gov This demonstrates a clear precedent for using the fluorinated benzoic acid scaffold in sophisticated targeted delivery systems.

The following table summarizes key parameters for some fluorinated benzoic acid-based prodrugs designed for ADEPT.

| Prodrug Candidate | Target Enzyme | Activating Principle | Key Structural Feature |

| [3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | Carboxypeptidase G2 (CPG2) | Enzymatic cleavage of glutamic acid | Masked carboxyl function |

| [2-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | Carboxypeptidase G2 (CPG2) | Enzymatic cleavage of glutamic acid | Masked carboxyl function |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

A significant challenge in the development of new therapeutic agents is the emergence of drug resistance. Understanding the molecular basis of resistance is paramount for designing next-generation drugs that can circumvent these mechanisms.

Enzyme Mutations Leading to Resistance

While the specific enzyme targets of this compound are not yet fully elucidated, we can infer potential resistance mechanisms from related classes of inhibitors. For instance, if this compound were to target a bacterial enzyme, mutations in the enzyme's active site would be a likely cause of resistance. For example, in the case of fluoroquinolone antibiotics, which also contain a fluorinated aromatic ring, resistance is often conferred by mutations in the target enzymes, DNA gyrase and topoisomerase IV. nih.gov These mutations typically reduce the binding affinity of the drug to the enzyme. Similarly, for inhibitors of the cell division protein FtsZ, mutations in the ftsZ gene can confer resistance. nih.gov

Rational Design of Inhibitors Active Against Resistant Strains

The principles of rational drug design can be applied to develop inhibitors that are effective against resistant targets. nih.govnih.gov One strategy is to design inhibitors that bind to highly conserved regions of the target enzyme, where mutations are less likely to occur without compromising the enzyme's essential function.

Another approach is the development of "balanced" dual-targeting inhibitors. By simultaneously inhibiting two or more essential targets, the probability of developing resistance through mutation is significantly reduced. nih.gov For a molecule like this compound, derivatization to create a compound that can effectively inhibit multiple targets could be a promising strategy to combat resistance.

Furthermore, the design of covalent inhibitors represents a powerful strategy to overcome resistance. Covalent inhibitors form a permanent bond with their target, often leading to irreversible inhibition. This can be particularly effective against resistant enzymes where the binding affinity of a non-covalent inhibitor is reduced due to mutation.

Utilization as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound, particularly the fluorine atom, make it an interesting candidate for development as a chemical probe.

The fluorine atom can be utilized in several ways. For instance, the introduction of a radioactive fluorine isotope (¹⁸F) would enable the use of this molecule as a tracer in Positron Emission Tomography (PET) imaging. nih.gov This could be used to study the biodistribution and target engagement of the compound in vivo.